Cyclopentanone-2,2,5,5-d4

Circular dichroism Conformational isotope effect Chiroptical spectroscopy

Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) is a site-specifically deuterated isotopologue of cyclopentanone in which the four hydrogen atoms at the α-positions (2,2,5,5) relative to the carbonyl group are replaced by deuterium atoms. This selective deuteration pattern yields a molecular formula of C5H4D4O with a molecular weight of 88.14 g/mol and an isotopic purity specification of 98 atom% D from major commercial sources.

Molecular Formula C5H8O
Molecular Weight 88.14 g/mol
CAS No. 3997-89-5
Cat. No. B1602664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanone-2,2,5,5-d4
CAS3997-89-5
Molecular FormulaC5H8O
Molecular Weight88.14 g/mol
Structural Identifiers
SMILESC1CCC(=O)C1
InChIInChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i3D2,4D2
InChIKeyBGTOWKSIORTVQH-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5): α-Site-Specific Deuterated Cyclopentanone for Quantitative NMR and MS Analysis


Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) is a site-specifically deuterated isotopologue of cyclopentanone in which the four hydrogen atoms at the α-positions (2,2,5,5) relative to the carbonyl group are replaced by deuterium atoms [1]. This selective deuteration pattern yields a molecular formula of C5H4D4O with a molecular weight of 88.14 g/mol and an isotopic purity specification of 98 atom% D from major commercial sources . The compound retains the core physicochemical properties of the parent cyclopentanone—a five-membered cyclic ketone with a carbonyl functional group—while introducing mass and spectroscopic differentiation that enables its primary utility as an internal standard in mass spectrometry, a spectral simplification tool in NMR spectroscopy, and a mechanistic probe in reaction pathway studies [1].

Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) Cannot Be Replaced by Undeuterated or Alternative Deuterated Cyclopentanones Without Loss of Analytical Precision


Generic substitution of Cyclopentanone-2,2,5,5-d4 with undeuterated cyclopentanone or alternative deuterated isotopologues (e.g., cyclopentanone-d8 or cyclopentanone-3,3,4,4-d4) is analytically invalid across multiple core applications. Undeuterated cyclopentanone co-elutes and shares identical mass with endogenous or target analytes, rendering it useless as an internal standard for quantitative MS where baseline separation by m/z is required [1]. Fully deuterated cyclopentanone-d8 introduces a mass shift of +8 Da, which may exceed the linear dynamic range or mass window of certain MS methods optimized for narrower isotopic separations [1]. Conversely, cyclopentanone-3,3,4,4-d4 places deuterium at the β- and γ-positions, altering the kinetic isotope effect profile in mechanistic studies where α-position C–H bond cleavage is rate-determining [2]. Only the site-specific α,α,α‘,α‘-tetradeuteration pattern of Cyclopentanone-2,2,5,5-d4 simultaneously delivers a +4 Da mass shift sufficient for MS discrimination, complete elimination of α-proton signals for simplified NMR spectral interpretation, and the precise isotopic labeling pattern required for stereochemical and mechanistic investigations of α-deprotonation pathways [2]. These distinctions are quantitative and experimentally consequential, not merely nominal.

Quantitative Differentiation Evidence for Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) vs Undeuterated Cyclopentanone and Alternative Deuterated Analogs


Conformational Equilibrium Shift Quantified by Circular Dichroism: ΔH ≈ –6 cal/mol for Hexadeuterated Cyclopentanone Relative to Undeuterated Baseline

Deuteration at the α-positions of cyclopentanone induces a measurable conformational isotope effect that shifts the ring-puckering equilibrium toward the twist conformation with deuterium occupying quasi-axial positions. In a systematic circular dichroism (CD) study of chiral deuterium-substituted cyclopentanones, (3S,4S)-2,2,3,4,5,5-hexadeuteriocyclopentanone (which incorporates the 2,2,5,5-d4 pattern of the target compound) exhibited an enthalpy difference of approximately –6 cal/mol favoring the twist conformation relative to the undeuterated baseline [1]. This compares to enthalpy differences of approximately –1 cal/mol for 3-deuteriocyclopentanone and –4 cal/mol for 3,4-dideuteriocyclopentanone, demonstrating that the α,α,α‘,α‘-tetradeuteration pattern produces the largest thermodynamically quantifiable conformational perturbation among the series [1]. The increased rotational strength observed upon lowering temperature directly correlates with deuterium substitution extent and position [1].

Circular dichroism Conformational isotope effect Chiroptical spectroscopy

Spectral Simplification in 1H NMR: Complete Elimination of α-Proton Signals (4H → 0H) vs Undeuterated Cyclopentanone

Cyclopentanone-2,2,5,5-d4 achieves complete elimination of the four α-proton signals (positions 2,2,5,5) in 1H NMR spectra, as deuterium resonates at a fundamentally different frequency (approximately 61.4 MHz for 2H at 9.4 T compared to 400 MHz for 1H) and is not observed under standard 1H acquisition parameters . In contrast, undeuterated cyclopentanone (CAS 120-92-3) produces a full complement of eight proton signals including the α-protons that couple with β-protons, creating complex multiplet patterns [1]. Alternative deuterated analogs such as cyclopentanone-3,3,4,4-d4 retain α-proton signals and thus fail to simplify the α-region of the spectrum. The site-specific deuteration at positions 2,2,5,5 also enabled determination of LAOCOON 3-derived spectral parameters and confirmation of the half-chair conformation for cyclopentanone at ambient temperature using 100 MHz 1H NMR 13C-satellite spectra [2].

NMR spectroscopy Spectral simplification Residual proton elimination

Isotopic Purity Specification: 98 atom% D Enables Reliable Quantitative Internal Standard Performance in MS

Cyclopentanone-2,2,5,5-d4 is commercially supplied with a specified isotopic purity of 98 atom% D . This high isotopic enrichment ensures that the M+4 isotopic peak (m/z 88.08 for the molecular ion vs m/z 84.06 for undeuterated cyclopentanone) exhibits minimal interference from residual M+0, M+1, M+2, or M+3 isotopic species, which is critical for accurate internal standardization in quantitative MS workflows . In contrast, undeuterated cyclopentanone provides no m/z discrimination from endogenous or sample-derived cyclopentanone, while alternative deuterated analogs such as cyclopentanone-d8 (≥98 atom% D, M+8, m/z 92.11) [1] may fall outside the optimal mass window for certain tandem MS methods or introduce greater isotopic cross-contribution due to the larger number of deuterium substitution sites . The +4 Da mass shift of the target compound represents a balanced compromise—sufficient for baseline MS resolution while minimizing isotopic envelope overlap with the natural abundance M+2 and M+4 peaks of undeuterated analytes .

Mass spectrometry Internal standard Isotopic purity Quantitative analysis

Physical Property Differentiation: Density Shift of +0.045 g/mL vs Undeuterated Cyclopentanone Provides Orthogonal Analytical Confirmation

Deuteration at the α-positions produces a measurable increase in liquid density: Cyclopentanone-2,2,5,5-d4 exhibits a density of 0.996 g/mL at 25 °C, compared to 0.951 g/mL for undeuterated cyclopentanone under identical conditions [1]. This +0.045 g/mL difference (approximately +4.7% increase) arises from the increased atomic mass of deuterium (2.0141 Da) versus hydrogen (1.0078 Da) incorporated into the α-positions. Notably, the boiling point (130–131 °C) and refractive index (n20/D 1.437) remain essentially unchanged between the deuterated and undeuterated forms [1], confirming that the density shift is a specific, isotopically-driven physical differentiation rather than a general solvent or impurity effect. This density differential provides an orthogonal, non-spectroscopic method for identity confirmation and purity verification in procurement and inventory management workflows.

Physical properties Density differentiation Quality control Identity verification

Site-Specific Stereoselective Dedeuteration Catalysis: α-Position Reactivity Differentiates 2,2,5,5-d4 from 3,3,4,4-d4 Isotopologue

Cyclopentanone-2,2,5,5-d4 serves as a stereochemical probe in bifunctional catalysis studies of α-hydrogen exchange. In a seminal study, dedeuteration of Cyclopentanone-2,2,5,5-d4 catalyzed by (1R,2S,3R,4R)-3-dimethylaminomethyl-1,7,7-trimethyl-2-norbornanamine proceeded with stereoselective discrimination between the pro-R and pro-S deuterium atoms at the α-positions [1]. This stereoselectivity is uniquely accessible because deuterium is located precisely at the α-positions undergoing exchange; alternative deuterated isotopologues such as cyclopentanone-3,3,4,4-d4 place deuterium at positions not involved in α-deprotonation, rendering them ineffective as mechanistic probes for enolate or enamine-forming pathways [1]. The site-specific labeling pattern also enables measurement of primary kinetic isotope effects (kH/kD) for α-C–H bond cleavage, which is a direct readout of whether this step is rate-determining in a given reaction manifold [1].

Hydrogen-deuterium exchange Stereoselective catalysis Mechanistic enzymology Kinetic isotope effects

Excited-State Conformational Analysis: Jet-Cooled Fluorescence Excitation Spectra of 2,2,5,5-d4 Isotopomer Reveal S1 State Carbonyl Wagging Potential Energy Function

The jet-cooled fluorescence excitation spectra of Cyclopentanone-2,2,5,5-d4 have been recorded in the 305–335 nm region and directly compared with undeuterated cyclopentanone to derive the S1 (n,π*) excited-state carbonyl wagging potential energy function [1]. The 2,2,5,5-d4 isotopologue, along with d1, d2, and d3 species obtained from isotopic mixtures, provided a series of mass-shifted vibrational progressions that enabled unambiguous assignment of the carbonyl wagging (ν‘30) mode and ring-bending/twisting coordinates in the electronically excited state [1]. The deuterium substitution at the α-positions selectively alters the reduced mass of the carbonyl-adjacent carbon atoms, producing quantifiable shifts in vibronic band positions that are essential for constructing an accurate one-dimensional potential energy surface along the wagging coordinate. Without this specific isotopologue, deconvolution of the complex vibrational structure in the S1 ← S0 excitation spectrum would be significantly more ambiguous due to overlapping progressions from multiple vibrational modes [1].

Fluorescence excitation spectroscopy Excited state conformation Potential energy surface Vibrational analysis

Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5): High-Impact Research and Industrial Applications Where Substitution Is Not Acceptable


Quantitative GC-MS or LC-MS Analysis of Cyclopentanone and Its Derivatives in Biological or Environmental Matrices

When accurate quantification of cyclopentanone or cyclopentanone-derived metabolites is required in complex matrices (e.g., plasma, urine, tissue homogenates, or environmental water/air samples), Cyclopentanone-2,2,5,5-d4 serves as the optimal stable isotope-labeled internal standard (SIL-IS). The +4 Da mass shift (exact mass 88.0826 Da vs 84.0575 Da for undeuterated) provides baseline chromatographic co-elution with the analyte while ensuring complete m/z discrimination in the mass spectrometer [1]. The 98 atom% D isotopic purity specification ensures that the internal standard calibration curve is not compromised by residual protiated impurity exceeding 2% [1]. Alternative deuterated cyclopentanones (e.g., cyclopentanone-d8) may introduce excessive mass shift that falls outside optimized multiple reaction monitoring (MRM) windows or increase isotopic cross-contribution due to the larger number of substitution sites [2]. The +4 Da shift of the target compound represents the empirically validated sweet spot for cyclopentanone-family quantitation, balancing MS resolution with minimal isotopic envelope overlap.

Mechanistic Studies of α-C–H Bond Cleavage, Enolate Stereochemistry, or Organocatalytic α-Functionalization Reactions

In research programs investigating the mechanism of α-deprotonation, enolate formation stereochemistry, or organocatalytic α-functionalization of cyclopentanone scaffolds, Cyclopentanone-2,2,5,5-d4 is functionally irreplaceable. The site-specific placement of deuterium at the α-positions (2,2,5,5) enables direct measurement of primary kinetic isotope effects (kH/kD) for the α-C–H bond cleavage step, providing a definitive test of whether this step is rate-determining [1]. Furthermore, as demonstrated by Hine and coworkers, stereoselective dedeuteration of this isotopologue under bifunctional amine catalysis reveals the stereochemical course of proton abstraction, information that is inaccessible using cyclopentanone-3,3,4,4-d4 (deuterium at non-reactive positions) or fully protiated cyclopentanone [1]. The conformational isotope effect quantified by Lightner and Djerassi (ΔH ≈ –6 cal/mol favoring the twist conformation) provides an additional thermodynamic parameter for interpreting stereochemical outcomes in chiral cyclopentanone systems [2].

NMR Spectral Simplification for Structural Elucidation of Complex Cyclopentanone-Containing Molecules

When analyzing the 1H NMR spectra of synthetic intermediates, natural products, or pharmaceutical candidates containing a cyclopentanone ring, the α-proton signals (positions 2 and 5) often appear as complex multiplets in the 1.5–2.5 ppm region due to coupling with β-protons and potential diastereotopic splitting. Substituting the analyte with Cyclopentanone-2,2,5,5-d4 during synthesis eliminates these four α-proton signals entirely, dramatically simplifying the spectral region and enabling unambiguous identification of diagnostic resonances from other parts of the molecule [1]. This spectral decluttering approach has been validated in conformational analysis studies where the 2,2,5,5-d4 isotopologue enabled LAOCOON 3 spectral fitting to confirm the half-chair conformation of the cyclopentanone ring [2]. Alternative deuterated isotopologues (e.g., 3,3,4,4-d4) retain the α-proton signals and therefore fail to provide this specific analytical benefit.

Excited-State Spectroscopic Studies Requiring Isotopic Perturbation for Vibrational Mode Assignment

For physical chemists conducting high-resolution jet-cooled fluorescence excitation spectroscopy or constructing potential energy surfaces for the S1 (n,π*) excited state of cyclopentanone, the 2,2,5,5-d4 isotopologue is an essential experimental tool. As demonstrated by Zhang, Chiang, and Laane, the systematic mass perturbation introduced by the 2,2,5,5-d4 isotopologue (alongside d1, d2, and d3 isotopomers) shifts the vibrational progressions in the 305–335 nm excitation spectrum, enabling unambiguous assignment of the carbonyl wagging (ν‘30) mode and resolution of previously overlapping vibrational bands [1]. This isotopologue-specific data is required for constructing an accurate one-dimensional potential energy function along the wagging coordinate. No other isotopologue provides the specific mass distribution at the α-carbons that is required for this mode assignment; the undeuterated compound yields an ambiguous, congested spectrum that cannot be reliably deconvoluted without isotopic substitution data [1].

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